molecular formula C9H18N2 B1454034 1-Cyclopentylpyrrolidin-3-amine CAS No. 933713-03-2

1-Cyclopentylpyrrolidin-3-amine

Cat. No.: B1454034
CAS No.: 933713-03-2
M. Wt: 154.25 g/mol
InChI Key: MKSRQKFKDYWWBT-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrrolidin-3-amine is a chemical compound with the molecular formula C₉H₁₈N₂ It is a member of the pyrrolidine family, characterized by a cyclopentyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia and a reducing agent to form cyclopentylamine. This intermediate is then reacted with pyrrolidine under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1-Cyclopentylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopentylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the cyclopentyl group.

    Cyclopentylamine: Lacks the pyrrolidine ring but contains the cyclopentyl group.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness: 1-Cyclopentylpyrrolidin-3-amine is unique due to the presence of both the cyclopentyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-cyclopentylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSRQKFKDYWWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933713-03-2
Record name 1-cyclopentylpyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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